6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, also known as JNJ-7706621, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in various preclinical studies, making it a highly researched topic in the scientific community.
Mecanismo De Acción
6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione inhibits CDKs by binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream targets involved in cell cycle regulation. This results in cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of other kinases, such as aurora kinases, which are involved in mitosis and are frequently overexpressed in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents. This compound has been reported to have a half-life of approximately 2 hours in rats, and is primarily metabolized by the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several advantages for lab experiments, including its high potency and specificity for CDKs. It has also been shown to have minimal toxicity in animal studies. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.
Direcciones Futuras
There are several future directions for research on 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. One area of interest is the development of more potent and selective CDK inhibitors, which could have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that could predict which patients are most likely to benefit from treatment with this compound. Finally, the combination of this compound with other chemotherapeutic agents or targeted therapies is an area of active investigation, as this could improve treatment outcomes for cancer patients.
Métodos De Síntesis
The synthesis of 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves the condensation of 2-amino-4,5-dimethylphenylamine and 4-methylphenylacetic acid, followed by cyclization and subsequent functionalization. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of this compound has been reported in several scientific journals, and the compound is commercially available for research purposes.
Aplicaciones Científicas De Investigación
6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are frequently overexpressed in cancer cells. This compound has demonstrated potent antitumor activity in various preclinical models, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents.
Propiedades
Fórmula molecular |
C23H24N4O2 |
---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H24N4O2/c1-13-6-8-16(9-7-13)21-20-19(25(4)23(29)26(5)22(20)28)12-27(21)18-11-15(3)14(2)10-17(18)24/h6-12H,24H2,1-5H3 |
Clave InChI |
QILZVUPTQYLCNK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C(=CN2C4=C(C=C(C(=C4)C)C)N)N(C(=O)N(C3=O)C)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C(=CN2C4=C(C=C(C(=C4)C)C)N)N(C(=O)N(C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.